![molecular formula C25H21N3O4S B2819494 methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 536706-04-4](/img/structure/B2819494.png)
methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C25H21N3O4S and its molecular weight is 459.52. The purity is usually 95%.
BenchChem offers high-quality methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-(((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Palladium-Catalysed Direct Heteroarylations
Intramolecular Ring Formation
The thermal and photochemical decompositions of specific methyl furan derivatives can lead to the formation of various pyrroloquinoline and pyridopyrroloindole derivatives. These reactions demonstrate the potential of such furan derivatives in synthesizing novel heterocyclic compounds, which could have implications in medicinal chemistry and material science (K. Yakushijin et al., 1982).
Synthesis and Evaluation of Antileukemic Activity
The synthesis and evaluation of 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and their derivatives have shown good antileukemic activity. This research indicates the potential therapeutic applications of such compounds in treating leukemia, demonstrating the importance of furan derivatives in drug development (D Ladurée et al., 1989).
Synthesis of 5H-Pyrimido[5,4-B]Indole Derivatives
The reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides has been utilized to synthesize 5H-pyrimido[5,4-b]indole derivatives. These compounds could have significant applications in developing novel pharmaceuticals, showcasing the versatility of furan derivatives in heterocyclic chemistry (A. S. Shestakov et al., 2009).
Photosensitized (2+2) Cycloadditions
The study on photosensitized (2+2) cycloadditions of 2,3-dimethylmaleic anhydride to heterocycles demonstrates the potential of furan derivatives in synthesizing adducts of synthetic interest. Such reactions could be valuable in the fields of organic synthesis and material science, indicating the broad applications of these compounds (F. Vargas et al., 2004).
Mechanism of Action
Target of Action
It’s known that similar compounds are often involved inSuzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound likely participates in electronically divergent processes with a metal catalyst during the Suzuki–Miyaura coupling . This involves two key steps:
- Oxidative addition : This occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
- Transmetalation : This occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound’s role in this pathway could have downstream effects on the synthesis of various organic compounds.
Pharmacokinetics
It’s known that similar compounds are often used in organic synthesis due to theirstability, mild reaction conditions, and functional group tolerance .
Result of Action
The result of the compound’s action is likely the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, which could have numerous applications in fields like pharmaceuticals, materials science, and more.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be mild and functional group tolerant , suggesting that it can occur in a variety of conditions.
properties
IUPAC Name |
methyl 5-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S/c1-14-10-15(2)12-16(11-14)28-23(29)22-21(18-6-4-5-7-19(18)26-22)27-25(28)33-13-17-8-9-20(32-17)24(30)31-3/h4-12,26H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJOIDBETWPAHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(O5)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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